molecular formula C6H5Br3N2O B2424706 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide CAS No. 1803612-23-8

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide

Cat. No.: B2424706
CAS No.: 1803612-23-8
M. Wt: 360.831
InChI Key: ZNXVUIOXADUDAT-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide” is a chemical compound with the molecular formula C6H4Br3N2O . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 360.83 . It appears as a powder and should be stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is utilized in the field of organic synthesis and characterization. For instance, its analogs have been used in the test purchase, identification, and synthesis processes, as seen in the study of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), where a variety of analytical techniques were employed to confirm its identity and purity. This indicates its relevance in the synthesis and analytical confirmation of complex organic compounds (Power et al., 2015).

Medicinal Chemistry

Compounds similar to this compound have been synthesized and evaluated for their antimicrobial properties. A study on the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives highlights the importance of such compounds in medicinal chemistry and drug development. The synthesized compounds were tested against various bacterial and fungal species, indicating the potential of such brominated compounds in therapeutic applications (Pundeer et al., 2013).

Photophysical and Photochemical Properties

The compound's derivatives are also significant in studies related to photophysics and photochemistry. The effect of pyrazolyl substituents on the photophysical and photochemical properties of pyrazine derivatives was explored, revealing that structural modifications in brominated pyrazine compounds can significantly influence their light absorption and emission behaviors. This has implications for their use in materials science, particularly in the development of new photoreactive or luminescent materials (Pizarro et al., 2018).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXVUIOXADUDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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